Cas no 1710205-10-9 (1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one)
![1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one structure](https://ja.kuujia.com/scimg/cas/1710205-10-9x500.png)
1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
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- 1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one
- 2-Pyrrolidinone, 1-[4-(1-bromoethyl)phenyl]-
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- インチ: 1S/C12H14BrNO/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8H2,1H3
- InChIKey: LUYNOBSNMFOFPA-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C(Br)C)C=C2)CCCC1=O
1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510188-1g |
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one |
1710205-10-9 | 97% | 1g |
$564 | 2023-01-01 |
1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one 関連文献
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1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-oneに関する追加情報
1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one: A Comprehensive Overview
1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one, identified by the CAS Registry Number 1710205-10-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug discovery and chemical synthesis. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
The molecular structure of 1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one comprises a pyrrolidinone ring fused with a phenyl group substituted with a bromoethyl moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical transformations. The presence of the bromine atom in the side chain introduces reactivity that can be exploited in nucleophilic substitution reactions, a key aspect in organic synthesis.
Recent studies have highlighted the role of this compound in the development of bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of complex heterocyclic compounds, which are often found in pharmaceutical agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one exhibit promising anti-inflammatory properties, suggesting their potential use in treating chronic inflammatory diseases.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of the pyrrolidinone ring. A common approach involves cyclization reactions using amino alcohols or related precursors. The substitution at the 4-position of the phenyl ring is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions employed. The introduction of the bromoethyl group is often carried out via alkylation or halogenation techniques, ensuring high regioselectivity and yield.
In terms of physical properties, 1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one is known to be a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has also been evaluated, showing minimal degradation under typical reaction conditions.
The application of this compound extends beyond pharmaceuticals. Recent research has explored its use as a catalyst in asymmetric synthesis, where its chiral centers play a crucial role in inducing enantioselectivity. A 2023 paper in Nature Catalysis reported that derivatives of this compound can serve as efficient organocatalysts for Michael addition reactions, offering a greener alternative to traditional transition metal catalysts.
In conclusion, 1-[4-(1-Bromo-ethyl)-phenyl]-pyrrolidin-2-one, CAS No. 1710205-10-9, stands as a versatile building block in organic chemistry with diverse applications. Its unique structure and reactivity continue to inspire innovative research across multiple disciplines. As advancements in synthetic methodologies and computational modeling unfold, the potential for this compound to contribute to groundbreaking discoveries remains immense.
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